3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Overview
Description
“3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one” is a chemical compound that has been identified as a bioactive metabolite . It has been extracted from a marine bacterium, Staphylococcus sp. strain MB30 . This compound has exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells .
Synthesis Analysis
The synthesis of pyrazine derivatives, such as “3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one”, involves various chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular structure of “3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one” was identified through spectroscopic data, including FT-IR, LC–MS, and NMR analyses .Scientific Research Applications
Synthesis Techniques
- The compound has been synthesized as part of studies on insect feeding deterrents, particularly through the oxidation of saturated lactams (Brimble, Brimble, Hodges, & Lane, 1988).
- It has also been produced through microwave-promoted synthesis involving tandem imination/annulation of γ- and δ-ketoalkynes in the presence of ammonia (Alfonsi et al., 2009).
Complex Formation and Crystal Structure
- The electroreduction of specific compounds leads to this molecule and, interestingly, to the formation of novel mercury(II) title complexes, with detailed crystal structure analysis available (Vaccher et al., 1989).
Catalysis and Reaction Mechanisms
- The compound appears in studies related to the cyclization of pyrrole esters, leading to unexpected products, with detailed investigations into the reaction mechanism supported by theoretical calculations (Menges et al., 2013).
- Research into nitrogen-containing compounds, including pyrroles and pyrazines, highlights their use in various applications like herbicides, insecticides, and pharmaceutical intermediates (Higasio & Shoji, 2001).
Spectroscopic Properties and Studies
- Investigations into the spectroscopic properties of similar derivatives have been conducted, which can be informative for understanding the physical properties of 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Nakai et al., 2003).
Industrial Applications and Synthesis
- Studies on the synthesis of similar compounds and their role in various industrial applications, especially in the pharmaceutical sector, are relevant (Baenziger, Durantie, & Mathes, 2017).
Biological Evaluation and Applications
- Novel derivatives of similar compounds have been synthesized and evaluated for their biological applications, indicating a potential area of study for 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Xie et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyrazines and [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to act as versatile scaffolds in organic synthesis and drug development . These compounds have shown potential as c-Met kinase inhibitors , suggesting that 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one might also interact with kinases or similar proteins.
Mode of Action
Similar compounds have been found to inhibit c-met kinase , which suggests that 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one might also act by inhibiting kinase activity. Kinase inhibitors typically work by binding to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting signal transduction pathways.
Biochemical Pathways
Inhibition of these pathways can lead to decreased proliferation and increased apoptosis of cancer cells .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines . This suggests that 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one might also have anti-cancer effects, potentially through the inhibition of kinase activity and disruption of cell signaling pathways.
properties
IUPAC Name |
3-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(10)8(11)9-6/h2-5H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFDAGNGQBOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C2C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730678 | |
Record name | 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025054-80-1 | |
Record name | 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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